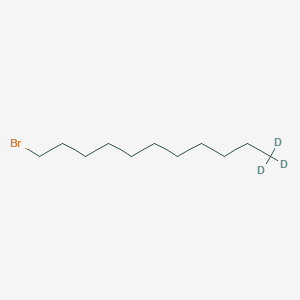

1-Bromoundecane-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C11H23Br |

|---|---|

Poids moléculaire |

238.22 g/mol |

Nom IUPAC |

11-bromo-1,1,1-trideuterioundecane |

InChI |

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3 |

Clé InChI |

IKPSIIAXIDAQLG-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])CCCCCCCCCCBr |

SMILES canonique |

CCCCCCCCCCCBr |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Characteristics of 1-Bromoundecane-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoundecane-d3, a deuterated analog of 1-bromoundecane, serves as a valuable tool in various research and development applications, including as an internal standard in mass spectrometry-based studies and as a tracer in metabolic investigations. Understanding its physical characteristics is paramount for its effective handling, application, and the interpretation of experimental results. This technical guide provides a comprehensive overview of the physical properties of 1-Bromoundecane, which are expected to be very similar to its d3-deuterated form, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound, the information for the non-deuterated compound is presented as a close approximation.

Data Presentation

The quantitative physical properties of 1-Bromoundecane are summarized in the table below. These values serve as a reference for researchers working with its deuterated counterpart.

| Physical Property | Value | Conditions |

| Molecular Formula | C₁₁H₂₃Br | |

| Molecular Weight | 235.20 g/mol [1][2] | |

| Appearance | Colorless to light yellow liquid[3] | |

| Density | 1.054 g/mL | at 25 °C |

| Boiling Point | 137-138 °C | at 18 mmHg |

| Melting Point | -9 °C | |

| Refractive Index | 1.457 | at 20 °C |

| Flash Point | 113 °C (235.4 °F) | closed cup |

| Vapor Density | 8.2 (vs air) |

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of a liquid compound like this compound.

Determination of Melting Point

The capillary method is a common and straightforward technique for determining the melting point of a substance.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Procedure:

-

Ensure the sample is dry and in a powdered form.

-

Pack a small amount of the sample into a capillary tube, which is sealed at one end.

-

Place the capillary tube into a melting point apparatus.

-

Heat the sample rapidly to a temperature just below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). This range represents the melting point.

Determination of Boiling Point

The micro-reflux method is suitable for determining the boiling point of small quantities of a liquid.

Principle: A liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the refluxing liquid is measured.

Procedure:

-

Place approximately 0.5 mL of the liquid sample into a small test tube containing a magnetic stir bar.

-

Position a thermometer with its bulb about 1 cm above the liquid's surface.

-

Gently heat the sample while stirring.

-

Observe the formation of a ring of condensing vapor (refluxing) on the inner wall of the test tube. The thermometer bulb should be at the level of this ring for an accurate measurement.

-

The stable temperature reading on the thermometer during active reflux is the boiling point of the liquid.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.

Principle: Density is defined as the mass of a substance per unit volume.

Procedure:

-

Weigh a clean, dry graduated cylinder using an analytical balance.

-

Add a known volume of the liquid to the graduated cylinder and record the volume precisely, reading from the bottom of the meniscus.

-

Weigh the graduated cylinder containing the liquid.

-

Subtract the mass of the empty graduated cylinder from the combined mass to determine the mass of the liquid.

-

Calculate the density by dividing the mass of the liquid by its volume.

-

Repeat the measurement multiple times and average the results for improved accuracy.

Determination of Refractive Index

An Abbe refractometer is a common instrument used to measure the refractive index of a liquid.

Principle: The refractive index is determined by measuring the critical angle at which light is refracted as it passes from the liquid into a prism of known refractive index.

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Place a few drops of the sample liquid onto the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument, typically at 20 °C.

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physical characterization of a liquid sample like this compound.

References

The Role of 1-Bromoundecane-d3 in Advanced Analytical and Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of 1-Bromoundecane-d3, a deuterated form of 1-Bromoundecane. The strategic replacement of three hydrogen atoms with deuterium isotopes at the terminal methyl group (position 11) imparts unique physicochemical properties to the molecule without altering its fundamental chemical reactivity. This makes this compound an invaluable tool in modern research, particularly in quantitative mass spectrometry and metabolic stability studies. This document outlines its core applications, presents hypothetical yet representative experimental data, and provides detailed methodologies for its use.

Core Application: Internal Standard in Quantitative Mass Spectrometry

The primary and most critical application of this compound is as an internal standard (IS) for quantitative analysis using mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC).[1][2] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is distinguishable by its mass.[1] this compound serves as an excellent internal standard for the quantification of its non-deuterated counterpart, 1-Bromoundecane, or other structurally related long-chain alkyl halides.

The key advantages of using a stable isotope-labeled internal standard like this compound include:

-

Correction for Sample Loss: It accurately accounts for the loss of analyte during sample preparation, extraction, and injection.[3]

-

Compensation for Matrix Effects: In complex biological matrices such as plasma or tissue homogenates, ion suppression or enhancement can significantly affect the analyte signal. As the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for reliable correction.

-

Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, the method's accuracy and precision are significantly improved.[3]

Quantitative Data for Mass Spectrometry

The following tables summarize the key mass spectrometric properties and representative calibration data for the quantitative analysis of 1-Bromoundecane using this compound as an internal standard.

Table 1: Mass Spectrometric Properties of Analyte and Internal Standard

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Mass Fragments (m/z) |

| 1-Bromoundecane (Analyte) | C₁₁H₂₃Br | 235.20 | 234.0983 | 155.1 ([M-Br]⁺), 71.1, 57.1 |

| This compound (IS) | C₁₁H₂₀D₃Br | 238.22 | 237.1171 | 158.1 ([M-Br]⁺), 71.1, 57.1 |

Table 2: Representative Calibration Curve Data for 1-Bromoundecane in Human Plasma

| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 2,540 | 1,010,000 | 0.00251 | 0.98 | 98.0 |

| 5.0 | 12,800 | 1,025,000 | 0.01249 | 5.05 | 101.0 |

| 25.0 | 63,500 | 1,015,000 | 0.06256 | 25.21 | 100.8 |

| 100.0 | 255,000 | 1,020,000 | 0.25000 | 100.00 | 100.0 |

| 500.0 | 1,280,000 | 1,022,000 | 1.25245 | 501.02 | 100.2 |

| 1000.0 | 2,510,000 | 1,005,000 | 2.49751 | 998.50 | 99.9 |

Linear Regression: y = 0.0025x + 0.0001; R² = 0.9998

Experimental Protocols

Detailed Methodology for Quantification of 1-Bromoundecane in a Biological Matrix

This section provides a representative protocol for the quantification of 1-Bromoundecane in human plasma using this compound as an internal standard, followed by GC-MS analysis.

1. Materials and Reagents:

-

1-Bromoundecane (analyte) standard

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Methanol, HPLC grade

-

Deionized water

-

Stock solutions (1 mg/mL) of analyte and IS in methanol

-

Working standard solutions prepared by serial dilution of the stock solution

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound) to each tube and vortex for 10 seconds.

-

Add 500 µL of MTBE to each tube.

-

Cap and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 50 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injection Volume: 1 µL (Splitless mode)

-

Inlet Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 20°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Ion Source: Electron Ionization (EI) at 70 eV

-

MS Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Analyte (1-Bromoundecane): m/z 155.1

-

Internal Standard (this compound): m/z 158.1

-

Visualizing the Workflow and Underlying Principles

Diagrams created using Graphviz help to illustrate the logical flow of the experimental process and the theoretical basis for using deuterated compounds.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Other Potential Applications

While its primary use is as an internal standard, this compound can also be employed in other research areas that leverage the properties of deuterated compounds.

Kinetic Isotope Effect (KIE) Studies

The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. If a reaction mechanism involves the cleavage of a C-H bond at the terminal methyl group in its rate-determining step, substituting it with this compound would result in a slower reaction rate. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms in organic chemistry and enzymology.

Caption: The principle of the Kinetic Isotope Effect (KIE).

Metabolic Fate and Drug Development

In drug discovery, deuteration is a strategy used to alter the metabolic profile of a drug candidate. By replacing hydrogens at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed, potentially improving the drug's half-life and bioavailability. While 1-Bromoundecane itself is not a therapeutic agent, this compound can be used as a tracer in metabolic studies to understand how long-chain alkyl halides are processed by metabolic enzyme systems, such as Cytochrome P450s.

References

An In-depth Technical Guide to the Synthesis of 1-Bromoundecane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromoundecane-d3, a deuterated analog of 1-bromoundecane. The primary synthetic pathway involves the bromination of the corresponding deuterated alcohol, 1-undecanol-d3. This document details the most common and effective methods for this conversion, including experimental protocols and data presentation to support researchers in the fields of medicinal chemistry, drug metabolism studies, and synthetic organic chemistry.

Introduction

1-Bromoundecane is a valuable alkylating agent used in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals.[1] Its deuterated counterpart, this compound, serves as an important tool in mechanistic studies, as a tracer in metabolic investigations, and as an internal standard for mass spectrometry-based quantification. The strategic incorporation of deuterium atoms can also influence the pharmacokinetic profile of a drug molecule. This guide focuses on the chemical synthesis of this compound, providing detailed methodologies for its preparation from 1-undecanol-d3.

Synthesis Pathway

The most direct and widely employed route for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 1-undecanol-d3 with a bromide ion. This transformation can be effectively achieved through two primary methods:

-

Reaction with Phosphorus Tribromide (PBr₃): This method proceeds via an Sₙ2 mechanism, which is particularly suitable for primary alcohols and helps to avoid carbocation rearrangements.[2][3][4]

-

Reaction with Hydrobromic Acid (HBr) generated in situ: This classic method utilizes the reaction of an alkali metal bromide, such as sodium bromide (NaBr) or potassium bromide (KBr), with a strong acid like sulfuric acid (H₂SO₄) to generate HBr in the reaction mixture.[5]

The overall synthesis pathway is illustrated below:

Data Presentation

The following table summarizes the key physical properties of the non-deuterated target compound, 1-bromoundecane. These properties are expected to be very similar for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₂₃Br |

| Molecular Weight | 235.20 g/mol |

| Boiling Point | 137-138 °C at 18 mmHg |

| Melting Point | -9 °C |

| Density | 1.054 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.457 |

Data sourced from various chemical suppliers and databases.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-bromoundecane, which can be adapted for the synthesis of this compound using 1-undecanol-d3 as the starting material.

Method A: Bromination using Phosphorus Tribromide (PBr₃)

This method is advantageous as it proceeds under milder conditions and minimizes the risk of carbocation rearrangements. The reaction proceeds via an Sₙ2 mechanism.

Materials:

-

1-Undecanol-d3

-

Phosphorus tribromide (PBr₃)

-

Pyridine (optional, as a weak base)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-undecanol-d3 in dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Slowly quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Expected Yield: High yields, typically above 80%, are expected for the bromination of primary alcohols with PBr₃.

Method B: Bromination using in situ Generated Hydrobromic Acid

This method is a cost-effective alternative and is well-suited for large-scale synthesis. HBr is generated in situ from the reaction of sodium bromide and sulfuric acid.

Materials:

-

1-Undecanol-d3

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add sodium bromide and water.

-

Add 1-undecanol-d3 to the flask.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring. The addition should be carefully controlled to maintain a low temperature.

-

After the addition of sulfuric acid, equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The product, being denser than the aqueous layer, will form the lower layer.

-

Separate the lower organic layer containing the crude this compound.

-

Wash the crude product with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Filter the drying agent and purify the product by vacuum distillation.

Expected Yield: Yields for this method are generally high, often exceeding 90% for similar primary alcohols.

Conclusion

The synthesis of this compound can be reliably achieved from 1-undecanol-d3 using well-established bromination methods. The choice between using phosphorus tribromide or in situ generated hydrobromic acid will depend on factors such as scale, cost, and the desired reaction conditions. Both methods, when performed with care, can provide the target compound in high yield and purity, ready for its application in various fields of chemical and pharmaceutical research. It is imperative for researchers to adhere to all laboratory safety protocols when handling the corrosive and hazardous reagents involved in these syntheses.

References

Isotopic Purity of 1-Bromoundecane-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and the determination of isotopic purity for 1-Bromoundecane-d3, a deuterated long-chain bromoalkane. Given the limited availability of specific data for this particular isotopologue, this guide presents representative data and methodologies based on similar deuterated compounds. The protocols and workflows detailed herein are intended to serve as a practical resource for researchers working with deuterated molecules in fields such as drug metabolism studies, pharmacokinetic analysis, and as internal standards for mass spectrometry.

Data Presentation: Isotopic Purity of Deuterated Bromoalkanes

| Compound | Deuterated Positions | Isotopic Purity (Atom % D) | Analytical Method |

| 1-Bromooctane-d17 | Perdeuterated | ≥ 98% | MS, NMR |

| 1-Bromononane-d19 | Perdeuterated | ≥ 98% | MS, NMR |

| 1-Bromodecane-d21 | Perdeuterated | ≥ 98% | MS, NMR |

| This compound | Terminal methyl group | ≥ 98% (Typical) | MS, NMR |

Note: The isotopic purity for this compound is a typical expected value based on commercially available analogous deuterated compounds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of terminally deuterated bromoalkanes involves the bromination of the corresponding deuterated alcohol.

Materials:

-

Undecanol-d3 (1-hydroxyundecane with a deuterated terminal methyl group)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve Undecanol-d3 in anhydrous diethyl ether.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and slowly pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water and saturated sodium bicarbonate solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation to yield the final, pure compound.

Determination of Isotopic Purity by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.[1]

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetonitrile or methanol).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[2]

-

Data Acquisition: Infuse the sample solution into the mass spectrometer or inject it into a coupled liquid or gas chromatography system. Acquire the full scan mass spectrum in the appropriate mass range.

-

Data Analysis:

-

Identify the molecular ion cluster of 1-Bromoundecane. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio.

-

Determine the masses of the isotopologues (d0, d1, d2, d3, etc.) within the molecular ion cluster.

-

Calculate the relative abundance of each isotopologue by integrating the corresponding peak areas.

-

The isotopic purity is calculated as the percentage of the desired deuterated species (d3) relative to the sum of all isotopologues.[3]

-

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the position and extent of deuteration.[4]

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H NMR:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard with a signal in a clear region of the spectrum.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

-

Data Analysis:

-

Identify the proton signals corresponding to the undecyl chain.

-

The signal for the terminal methyl group (CH₃) should be significantly reduced or absent in the spectrum of this compound.

-

The isotopic enrichment can be estimated by comparing the integration of the residual proton signal of the methyl group to the integration of another proton signal on the alkyl chain or the internal standard.[5]

-

Procedure for ²H NMR:

-

Sample Preparation: Prepare a concentrated solution of this compound in a protonated solvent (e.g., chloroform, CHCl₃).

-

Data Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis:

-

A signal corresponding to the deuterium atoms at the terminal methyl position should be observed.

-

The presence and integration of this signal provide direct evidence and quantification of the deuterium incorporation at the desired position.

-

Mandatory Visualization

Caption: General workflow for the synthesis and quality control of this compound.

Caption: Logic for isotopic purity determination using MS and NMR.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. scilit.com [scilit.com]

An In-depth Technical Guide to 1-Bromoundecane-11,11,11-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromoundecane-11,11,11-d3, a deuterated analog of 1-bromoundecane. This document details its structure, physicochemical properties, proposed synthesis, and potential applications in research and development, with a focus on its utility as a stable isotope-labeled compound.

Core Compound Structure and Properties

1-Bromoundecane-11,11,11-d3 is a saturated alkyl halide in which the three terminal hydrogen atoms of the undecyl chain have been replaced with deuterium atoms. This isotopic substitution is key to its applications in mechanistic studies and as an internal standard in analytical chemistry.

Structure:

Chemical Formula: C₁₁H₂₀D₃Br

CAS Number: 1219805-63-6[1][2][3][4]

IUPAC Name: 1-Bromo-11,11,11-trideuterioundecane

Physicochemical Data

| Property | 1-Bromoundecane (non-deuterated) | 1-Bromoundecane-11,11,11-d3 (Predicted) | Reference |

| Molecular Weight | 235.20 g/mol | 238.22 g/mol | [2] |

| Molecular Formula | C₁₁H₂₃Br | C₁₁H₂₀D₃Br | |

| Boiling Point | 137-138 °C at 18 mmHg | Similar to non-deuterated analog | |

| Melting Point | -9 °C | Similar to non-deuterated analog | |

| Density | 1.054 g/mL at 25 °C | Slightly higher than non-deuterated analog | |

| Refractive Index | n20/D 1.457 | Similar to non-deuterated analog |

Synthesis of 1-Bromoundecane-11,11,11-d3

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from undecanoic-11,11,11-d3 acid to 1-bromoundecane-11,11,11-d3.

Caption: Proposed two-step synthesis of 1-Bromoundecane-11,11,11-d3.

Representative Experimental Protocol

Step 1: Reduction of Undecanoic-11,11,11-d3 acid to 1-Undecanol-11,11,11-d3

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C in an ice bath.

-

A solution of undecanoic-11,11,11-d3 acid in anhydrous THF is added dropwise to the LiAlH₄ suspension with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

The resulting granular precipitate is filtered off, and the filter cake is washed with THF.

-

The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-undecanol-11,11,11-d3.

-

The crude product can be purified by distillation or column chromatography.

Step 2: Bromination of 1-Undecanol-11,11,11-d3 to 1-Bromoundecane-11,11,11-d3

Method A: Using Phosphorus Tribromide (PBr₃)

-

The purified 1-undecanol-11,11,11-d3 is placed in a round-bottom flask under an inert atmosphere and cooled in an ice bath.

-

Phosphorus tribromide is added dropwise with stirring.

-

After the addition, the mixture is stirred at room temperature for several hours, followed by gentle heating to complete the reaction.

-

The reaction mixture is then poured onto ice-water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting crude 1-bromoundecane-11,11,11-d3 is purified by vacuum distillation.

Method B: Using Hydrobromic and Sulfuric Acid

-

A mixture of sodium bromide (NaBr) and 1-undecanol-11,11,11-d3 is prepared in water.

-

Concentrated sulfuric acid is added slowly with stirring and cooling.

-

The mixture is heated under reflux for several hours.

-

After cooling, the organic layer is separated, washed with water, concentrated sulfuric acid (to remove any unreacted alcohol), water, sodium bicarbonate solution, and finally brine.

-

The crude product is dried over anhydrous calcium chloride and purified by distillation.

Spectroscopic Characterization

Detailed spectroscopic data for 1-Bromoundecane-11,11,11-d3 is not currently available in public databases. The following tables provide the known spectral data for the non-deuterated analog, 1-bromoundecane, and describe the expected differences in the spectra of the deuterated compound.

¹H NMR Spectroscopy

¹H NMR Data for 1-Bromoundecane (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.41 | Triplet | 2H | -CH₂-Br |

| 1.85 | Quintet | 2H | -CH₂-CH₂-Br |

| 1.42 | Multiplet | 2H | -CH₂-CH₂-CH₂-Br |

| 1.26 | Multiplet | 14H | -(CH₂)₇- |

| 0.88 | Triplet | 3H | -CH₃ |

Expected ¹H NMR Spectrum of 1-Bromoundecane-11,11,11-d3:

The most significant change in the ¹H NMR spectrum will be the disappearance of the triplet at approximately 0.88 ppm, which corresponds to the terminal methyl group. The integration of the multiplet around 1.26 ppm will also be reduced, as the protons on the adjacent methylene group will no longer be split by the terminal methyl protons.

¹³C NMR Spectroscopy

¹³C NMR Data for 1-Bromoundecane (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 33.9 | -CH₂-Br |

| 32.8 | -CH₂-CH₂-Br |

| 31.9 | C-3 |

| 29.5 | C-4 to C-8 |

| 28.7 | C-9 |

| 28.1 | C-2 |

| 22.7 | C-10 |

| 14.1 | -CH₃ |

Expected ¹³C NMR Spectrum of 1-Bromoundecane-11,11,11-d3:

The signal at approximately 14.1 ppm, corresponding to the terminal methyl carbon, will be significantly attenuated or appear as a multiplet with a much lower intensity due to the C-D coupling. The chemical shift of the C-10 carbon may also be slightly affected by the isotopic substitution on the adjacent carbon.

Mass Spectrometry

Mass Spectrum of 1-Bromoundecane:

The mass spectrum of 1-bromoundecane shows a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The molecular ion peaks would be observed at m/z 234 and 236.

Expected Mass Spectrum of 1-Bromoundecane-11,11,11-d3:

The molecular ion peaks for the deuterated compound will be shifted by +3 mass units. Therefore, the molecular ion would be expected to appear as a pair of peaks at m/z 237 and 239. The fragmentation pattern would also be altered, with fragments containing the terminal carbon showing a corresponding mass shift.

Applications in Research and Drug Development

Deuterated compounds like 1-Bromoundecane-11,11,11-d3 are valuable tools in various scientific disciplines. While specific applications for this particular molecule are not widely documented, its structure lends itself to several key research areas.

Use as an Internal Standard

In quantitative analysis using mass spectrometry (e.g., LC-MS or GC-MS), deuterated compounds are ideal internal standards. They co-elute with the non-deuterated analyte and exhibit similar ionization efficiency, but are distinguishable by their mass. This allows for accurate correction for variations in sample preparation and instrument response.

Caption: Workflow for using a deuterated internal standard.

Mechanistic and Metabolic Studies

The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This difference can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. By using 1-Bromoundecane-11,11,11-d3 as a substrate in metabolic or chemical reaction studies, researchers can determine if the cleavage of a C-H bond at the terminal position is a rate-determining step. This is particularly useful in drug metabolism studies to understand how a long alkyl chain is metabolized.

Synthesis of Labeled Probes

1-Bromoundecane-11,11,11-d3 can serve as a building block for the synthesis of more complex deuterated molecules. The bromo group can be readily displaced by a variety of nucleophiles, allowing for the introduction of the deuterated undecyl chain into larger structures, such as enzyme inhibitors, receptor ligands, or molecular probes for biophysical studies.

Safety and Handling

1-Bromoundecane-11,11,11-d3 should be handled with the same precautions as its non-deuterated analog. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromoundecane-11,11,11-d3 is a valuable, though not extensively characterized, stable isotope-labeled compound. Its utility primarily lies in its potential as an internal standard for mass spectrometry-based quantification and as a tool for investigating reaction mechanisms and metabolic pathways involving long-chain alkyl compounds. The proposed synthetic route from commercially available deuterated undecanoic acid provides a feasible pathway for its preparation in a research setting. Further studies to fully characterize its spectroscopic properties and explore its applications in drug development and other scientific fields are warranted.

References

Commercial Availability and Applications of 1-Bromoundecane-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-Bromoundecane-d3, a deuterated analog of 1-bromoundecane. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. Below, we present a summary of commercially available this compound, its key specifications, and a discussion of its potential applications and relevant experimental considerations.

Commercial Availability

This compound is a specialty chemical available from a select number of suppliers that focus on stable isotope-labeled compounds. The most common commercially available form is 1-Bromoundecane-11,11,11-d3 , where the terminal methyl group is deuterated. Another available variant is 1-Bromoundecane-1,1,2,2-d4 .

The primary suppliers identified are CDN Isotopes and Toronto Research Chemicals (TRC) , with distribution through larger chemical suppliers such as Fisher Scientific .

Supplier and Product Specifications

The following table summarizes the key quantitative data for commercially available this compound.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity (atom % D) | Available Quantities |

| CDN Isotopes | 1-Bromoundecane-11,11,11-d3 | 1219805-63-6 | C₁₁H₂₀D₃Br | ≥98 | 0.25 g, 0.5 g |

| CDN Isotopes | 1-Bromoundecane-1,1,2,2-d4 | 1219802-82-0 | C₁₁H₁₉D₄Br | ≥98 | Contact for availability |

| Toronto Research Chemicals | 1-Bromoundecane-11,11,11-d3 | 1219805-63-6 | C₁₁H₂₀D₃Br | Not specified | Contact for availability |

Note: Pricing information is generally not publicly listed and requires a direct inquiry or quote from the suppliers.

Experimental Protocols and Applications

The primary application of this compound lies in its use as an internal standard for mass spectrometry-based quantitative analysis. The three deuterium atoms provide a distinct mass shift, allowing for accurate differentiation from its non-deuterated counterpart in complex biological or environmental samples.

Another significant area of application is in metabolic studies and drug discovery.[1][2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect (KIE).[3] By strategically incorporating deuterium at a potential site of metabolism, the rate of metabolic degradation can be slowed, potentially improving the pharmacokinetic profile of a drug candidate.[3][4] Deuterated alkyl halides, such as this compound, can serve as valuable building blocks in the synthesis of these modified drug molecules.

A common reaction involving bromoalkanes is the formation of a Grignard reagent. While no specific protocols for the deuterated form were found, the general procedure for preparing a Grignard reagent from 1-bromoundecane can be adapted. This would involve reacting this compound with magnesium metal in an anhydrous ether solvent, such as THF. The resulting deuterated Grignard reagent can then be used as a nucleophile in various organic syntheses.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the procurement and application of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: Procurement workflow for obtaining this compound.

Caption: Workflow for a metabolic stability study using a deuterated compound.

References

- 1. Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Alkyl Sulfonium Salt-based Reagents for Introduction of Deuterated Alkyl Groups in Drug Discovery. | Semantic Scholar [semanticscholar.org]

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safety and Handling of 1-Bromoundecane-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound. The safety and handling procedures for 1-Bromoundecane are directly applicable to its deuterated isotopologue, this compound, as their chemical properties are nearly identical.

1-Bromoundecane is a primary alkyl halide with a long aliphatic chain.[1] It is typically a transparent, colorless to yellowish liquid at room temperature.[1] Its structure, characterized by a long, nonpolar undecyl chain and a polar carbon-bromine bond, dictates its solubility; it is generally insoluble in water but soluble in many organic solvents like ethers and alcohols.[1]

Table 1: Physical and Chemical Properties of 1-Bromoundecane

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₃Br | [1][2] |

| Molecular Weight | 235.20 g/mol | |

| CAS Number | 693-67-4 | |

| Appearance | Colorless liquid | |

| Melting Point | -9 °C | |

| Boiling Point | 137-138 °C / 18 mmHg | |

| 259.1 ± 3.0 °C at 760 mmHg | ||

| Density | 1.054 g/mL at 25 °C | |

| Refractive Index | n20/D 1.457 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Vapor Density | 8.2 (vs air) |

Hazard Identification and Safety Precautions

1-Bromoundecane is classified as a hazardous substance. Adherence to safety protocols is essential to minimize risk during handling and experimentation.

Table 2: GHS Hazard Statements for 1-Bromoundecane

| Hazard Code | Statement | Source(s) |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is mandatory when handling this compound.

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Use chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.

-

Skin and Body Protection : Wear a lab coat. For larger quantities or increased risk of splashing, consider additional protective clothing.

-

Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing mist, vapors, or spray.

Storage and Incompatibilities

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat and sources of ignition. It is classified under Storage Class Code 10 for combustible liquids.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases, which can lead to vigorous reactions.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 3: First Aid Measures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical assistance. |

Accidental Release Measures

Ensure adequate ventilation. Use personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards : The substance is combustible. Hazardous decomposition products formed under fire conditions include carbon monoxide, carbon dioxide, and hydrogen halides.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Illustrative Example

1-Bromoundecane is a versatile reagent in organic synthesis, often used to prepare Grignard reagents. The reactivity is primarily governed by the C-Br bond, where the bromine atom acts as a good leaving group in nucleophilic substitution reactions. The following is a generalized, illustrative protocol for the formation of a Grignard reagent, which is an exothermic and moisture-sensitive reaction. Researchers must adapt this procedure to their specific scale and equipment and perform a thorough risk assessment.

Objective

To prepare Undecylmagnesium Bromide from 1-Bromoundecane.

Materials

-

This compound

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator, if needed)

-

Reaction flask, dropping funnel, and reflux condenser

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

Detailed Methodology

NOTE: All glassware must be scrupulously dried (e.g., oven-dried overnight) to prevent moisture from quenching the reaction. The reaction should be performed under an inert atmosphere.

-

Setup : Assemble the dry reaction flask with a magnetic stir bar, reflux condenser, and dropping funnel. The entire apparatus should be under a positive pressure of an inert gas (N₂ or Ar).

-

Magnesium Activation : Place the magnesium turnings into the reaction flask. If the reaction is difficult to initiate, a single crystal of iodine can be added to activate the magnesium surface.

-

Reagent Preparation : In the dropping funnel, prepare a solution of this compound in anhydrous ether or THF.

-

Initiation : Add a small portion (approx. 10%) of the this compound solution to the stirring magnesium turnings. The reaction is often initiated by gentle warming. Successful initiation is indicated by the disappearance of the iodine color (if used), the formation of a cloudy/gray solution, and gentle refluxing of the solvent.

-

Addition : Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, controllable reflux. The formation of a Grignard reagent is exothermic, and the addition rate must be carefully controlled to prevent a runaway reaction. If the reaction becomes too vigorous, the addition should be slowed or stopped, and external cooling (e.g., an ice bath) may be applied.

-

Completion : After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure all the magnesium has reacted. The resulting gray-to-black solution is the Grignard reagent, which can be used in subsequent synthetic steps.

-

Quenching and Workup (Post-Reaction) : The Grignard reagent is highly reactive and is typically quenched by slow addition to an acidic solution (e.g., cold aqueous ammonium chloride or dilute HCl) in an ice bath. This step is also exothermic and must be performed with caution.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. All procedures should be carried out in accordance with institutional safety policies and after a thorough, experiment-specific risk assessment.

References

The Deuterium Kinetic Isotope Effect: An In-depth Technical Guide for Researchers and Drug Development Professionals

An exploration of the core principles, experimental determination, and strategic application of the deuterium kinetic isotope effect in altering reaction rates and optimizing drug efficacy.

Executive Summary

The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the rate of chemical reactions. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), has emerged as a powerful tool in mechanistic elucidation and, more recently, as a strategic approach in drug development. By selectively replacing hydrogen atoms at metabolically vulnerable positions within a drug molecule, researchers can attenuate metabolic pathways, prolong half-life, reduce toxic metabolite formation, and ultimately enhance the therapeutic profile of a drug. This guide provides a comprehensive technical overview of the deuterium KIE, from its fundamental principles to its practical applications, offering researchers, scientists, and drug development professionals a detailed resource for leveraging this effect in their work.

Core Principles of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect is a quantum mechanical phenomenon that arises from the mass difference between isotopes. Replacing a hydrogen atom (¹H) with a deuterium atom (²H or D) effectively doubles the mass at that position, leading to a more profound KIE compared to substitutions with heavier elements.[1]

The origin of the deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium vibrates at a lower frequency than hydrogen, resulting in a lower ZPE for the C-D bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage in the rate-determining step.[1] This typically results in a slower reaction rate for the deuterated compound.

The magnitude of the deuterium KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that of the heavier isotope (kD), i.e., KIE = kH/kD.

Primary vs. Secondary Kinetic Isotope Effects

Deuterium KIEs are broadly classified into two main types:

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled hydrogen is broken or formed in the rate-determining step of the reaction.[2] PKIEs are typically "normal" (kH/kD > 1) and can have values ranging from approximately 2 to 7 for many organic reactions, although larger values can be observed, particularly when quantum tunneling is involved. A significant primary KIE is a strong indicator that C-H bond cleavage is a critical part of the rate-limiting step.

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. SKIEs are generally smaller than PKIEs, with typical values for deuterium ranging from 0.7 to 1.5. They can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and provide valuable information about changes in hybridization and steric environment at the isotopically labeled center during the reaction.

Quantitative Data on Deuterium Kinetic Isotope Effects

The magnitude of the deuterium KIE is highly dependent on the specific reaction, the nature of the transition state, and the position of isotopic substitution. The following tables summarize representative quantitative data for deuterium KIEs in various enzymatic and non-enzymatic reactions.

| Enzymatic Reaction | Enzyme | Substrate | kH/kD | Reference(s) |

| N-demethylation | Cytochrome P450 | Morphine | >1 | |

| α-hydroxylation | Rat Liver Microsomes | Tamoxifen | ~3 | |

| N-3 demethylation | Cytochrome P450 1A2 | Caffeine | Substantial | |

| Hydride Transfer | Glycerol-3-Phosphate Dehydrogenase (mutants) | NADL | 2.4 - 3.1 | |

| Reduction of α-Imino Acid | Glutamate Dehydrogenase | α-Imino Acid + NADH | - |

| Non-Enzymatic Organic Reaction | Reaction Type | Substrate | kH/kD | Reference(s) |

| Elimination | E2 | 2-Bromopropane | 6.7 | |

| Nucleophilic Substitution | SN2 | Methyl Halides + F-(Solvent) | < 1 (inverse) | |

| Nucleophilic Substitution | SN1 | - | Approaching 1.22 | |

| Nucleophilic Substitution | SN2 | Thiophenoxide + Benzyldimethylphenylammonium ion | 1.179 | |

| Gas-Phase SN2/E2 | RCl + ClO- | Ethyl Chloride | Varies |

Experimental Protocols for Determining the Deuterium Kinetic Isotope Effect

The precise measurement of the deuterium KIE is crucial for mechanistic studies and drug development. Two primary experimental approaches are employed: competitive and non-competitive methods.

Competitive Kinetic Isotope Effect Measurement

In a competitive experiment, a mixture of the protiated (light) and deuterated (heavy) substrates are allowed to react in the same vessel. The KIE is determined by measuring the change in the isotopic ratio of the remaining reactant or the formed product as the reaction progresses. This method is highly precise as it minimizes errors arising from variations in reaction conditions between separate experiments.

This protocol outlines a general procedure for determining the deuterium KIE for an enzyme-catalyzed reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Preparation of Substrates:

-

Synthesize the deuterated substrate with high isotopic purity.

-

Prepare stock solutions of both the protiated and deuterated substrates of accurately known concentrations.

-

Create a mixture of the protiated and deuterated substrates in a known ratio (e.g., 1:1).

-

-

NMR Sample Preparation:

-

Prepare a reaction buffer suitable for the enzyme and NMR analysis (e.g., a deuterated buffer to avoid solvent signals).

-

In an NMR tube, combine the substrate mixture, buffer, and any necessary cofactors.

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.

-

-

Reaction Initiation and Monitoring:

-

Acquire an initial NMR spectrum (t=0) of the substrate mixture before adding the enzyme.

-

Initiate the reaction by adding a known amount of the enzyme to the NMR tube and mix quickly.

-

Acquire a series of NMR spectra at regular time intervals to monitor the disappearance of the substrate signals and/or the appearance of the product signals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the protiated and deuterated species (either reactant or product) in each spectrum.

-

Calculate the ratio of the integrated areas for the protiated and deuterated species at each time point.

-

The KIE can be calculated from the change in the isotope ratio as a function of the fraction of the reaction.

-

Non-Competitive Kinetic Isotope Effect Measurement

In a non-competitive experiment, the reactions of the protiated and deuterated substrates are carried out in separate vessels under identical conditions. The KIE is determined by comparing the independently measured reaction rates.

This protocol provides a general framework for a non-competitive KIE experiment.

-

Reaction Setup:

-

Prepare two sets of reaction vessels.

-

To one set, add the protiated substrate and to the other, add the deuterated substrate at the same initial concentration.

-

Ensure all other reaction conditions (temperature, pH, solvent, catalyst/enzyme concentration) are identical for both sets.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reactions simultaneously in both sets.

-

At various time points, take aliquots from each reaction and quench the reaction (e.g., by adding a quenching agent or by rapid cooling).

-

-

Analysis:

-

Analyze the concentration of the reactant or product in each quenched aliquot using a suitable analytical technique (e.g., HPLC, GC-MS, or UV-Vis spectroscopy).

-

-

Data Analysis:

-

For both the protiated and deuterated reactions, plot the concentration of the reactant or product as a function of time.

-

Determine the initial reaction rates (v₀) for both reactions from the initial slope of the concentration-time curves.

-

The KIE is calculated as the ratio of the initial rates: KIE = v₀(protiated) / v₀(deuterated).

-

Application in Drug Development: Modulating Metabolic Pathways

A primary application of the deuterium KIE in drug development is to slow down metabolic degradation, particularly that mediated by cytochrome P450 (CYP) enzymes. By replacing hydrogens at sites of metabolic oxidation with deuterium, the rate of metabolism at that position can be significantly reduced. This can lead to several therapeutic benefits, including:

-

Increased drug half-life and exposure: Slower metabolism leads to a longer residence time of the drug in the body.

-

Reduced dosing frequency: A longer half-life can allow for less frequent administration of the drug.

-

Lower required dose: Increased exposure may mean that a lower dose is needed to achieve the desired therapeutic effect.

-

Reduced formation of toxic metabolites: By blocking a metabolic pathway that leads to a toxic byproduct, deuteration can improve the safety profile of a drug.

-

Metabolic Switching/Shunting: Slowing down one metabolic pathway can redirect the metabolism of the drug through alternative pathways, a phenomenon known as "metabolic switching" or "metabolic shunting". This can be advantageous if it leads to the formation of more desirable or less toxic metabolites.

Case Study: Deuterated Kinase Inhibitors and Signaling Pathways

Deuterated kinase inhibitors are being developed to improve their therapeutic properties. For example, deuterated Janus kinase (JAK) inhibitors can be used to investigate the intricacies of the JAK-STAT signaling pathway. By slowing metabolism, these deuterated compounds can provide a more sustained inhibition of the pathway, which is crucial for treating various autoimmune and inflammatory conditions.

Caption: The JAK-STAT signaling pathway and the site of action for deuterated JAK inhibitors.

Another example is the development of deuterated analogs of dasatinib, a pan-Src family kinase inhibitor. A deuterated form, BRP800, has shown novel activity in inhibiting the cyclin D-CDK4/6-pRb-E2F pathway, which is critical for cell cycle progression, suggesting its potential in cancer therapy.

Caption: The Cyclin D-CDK4/6-Rb-E2F cell cycle pathway, a target for deuterated dasatinib analogs.

Conclusion

The deuterium kinetic isotope effect is a nuanced yet powerful phenomenon with significant implications for both fundamental chemical research and applied drug development. A thorough understanding of its principles and the ability to accurately measure its magnitude are essential for its effective application. By strategically employing deuterium substitution, researchers can probe reaction mechanisms with high precision and design safer, more effective therapeutics with optimized pharmacokinetic profiles. As analytical techniques continue to advance, the role of the deuterium KIE in shaping the future of medicine and chemistry is set to expand even further.

References

The Indispensable Role of Deuterated Standards in Research: A Technical Guide

In the landscape of analytical research and drug development, the pursuit of precision, accuracy, and reliability is paramount. Quantitative analysis, particularly in complex biological matrices, is fraught with challenges such as sample loss during preparation, matrix effects, and instrument variability. To surmount these obstacles, the use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, has become a cornerstone of robust analytical methodologies.[1] This technical guide provides a comprehensive overview of the core principles, applications, and experimental protocols involving deuterated standards, serving as a resource for researchers, scientists, and drug development professionals.

Core Principles of Deuterated Standards

Deuterated standards are molecules in which one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H or D). The fundamental premise behind their use is that deuterated compounds are chemically almost identical to their non-deuterated (protium-containing) counterparts. This near-identical nature means they exhibit similar extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry.[1][2] However, their increased mass allows them to be distinguished from the analyte of interest by a mass spectrometer.[1][2]

This unique property enables the deuterated standard to serve as an ideal internal reference. The technique, known as Isotope Dilution Mass Spectrometry (IDMS) , involves adding a known amount of the deuterated standard to a sample at the earliest stage of analysis, typically before extraction. Because the standard and the analyte behave alike throughout the entire analytical workflow—from extraction and cleanup to chromatographic separation and detection—any analyte loss or signal variation is mirrored by the internal standard. By measuring the ratio of the analyte's signal to the standard's signal, these variations are effectively canceled out, leading to highly accurate and precise quantification.

References

Methodological & Application

Application Note: High-Throughput Quantification of Lipophilic Compounds Using 1-Bromoundecane-d3 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalytical and pharmaceutical research due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS measurements can be compromised by several factors, including variability in sample preparation, chromatographic conditions, and ionization efficiency in the mass spectrometer.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these variabilities.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it experiences the same sample processing losses and matrix effects.[4]

1-Bromoundecane-d3 is a deuterated form of 1-bromoundecane, making it an excellent internal standard for the quantification of other long-chain alkyl halides or lipophilic compounds of similar structure and retention time. This application note provides a detailed protocol for the use of this compound as an internal standard in LC-MS for the accurate quantification of target analytes in complex biological matrices.

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the sample preparation process.[3] The internal standard, being chemically almost identical to the analyte, will behave similarly during extraction, chromatography, and ionization. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference due to the deuterium labeling. Quantification is then performed by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is used to determine the analyte concentration from a calibration curve, effectively correcting for variations in sample handling and instrument response.

Caption: Experimental workflow for quantification using an internal standard.

Detailed Experimental Protocol

This protocol provides a general framework for the analysis of a lipophilic analyte in human plasma using this compound as an internal standard. Optimization of specific parameters for the analyte of interest and the LC-MS system is recommended.

Materials and Reagents

-

Analyte: Analytical standard of the compound of interest.

-

Internal Standard: this compound.

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (HPLC grade).

-

Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

-

Biological Matrix: Blank human plasma (screened for interferences).

-

Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., triple quadrupole).

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte standard and dissolve it in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Analyte Working Solutions (for Calibration Curve): Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol:water (50:50, v/v) to achieve the desired concentration range for the calibration curve.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL. The optimal concentration should be determined during method development to provide a stable and robust signal.

Sample Preparation (Liquid-Liquid Extraction)

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

-

To each tube, add 50 µL of the appropriate matrix (blank plasma for calibration standards, QC plasma, or sample plasma).

-

Add 10 µL of the internal standard spiking solution (100 ng/mL) to all tubes except for the blank matrix sample.

-

For calibration standards, add 10 µL of the respective analyte working solution. For QC and unknown samples, add 10 µL of methanol:water (50:50, v/v).

-

Vortex each tube for 10 seconds.

-

Add 500 µL of ethyl acetate to each tube to extract the analyte and internal standard.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 450 µL) to a new set of labeled tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., acetonitrile:water, 80:20, v/v with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the solution to LC vials for analysis.

LC-MS/MS Instrument Parameters

The following are suggested starting parameters and should be optimized for the specific analyte and LC-MS system.

| Parameter | Suggested Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 80% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 80% B and re-equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (analyte dependent) |

| MRM Transitions | Optimized for both the analyte and this compound (Precursor ion > Product ion) |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Optimized for each transition |

| Declustering Potential (DP) | Optimized for each transition |

Data Presentation and Quantitative Analysis

Data processing is performed using the instrument's software. The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression is typically used for the curve fit. The concentration of the analyte in the QC and unknown samples is then calculated from the regression equation.

Example Method Performance Data

The following table summarizes the expected performance of a validated LC-MS method using this compound as an internal standard.

| Sample Type | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |

| QC Low | 3.0 | 3.12 | 104.0 | 6.2 |

| QC Medium | 50.0 | 48.9 | 97.8 | 4.1 |

| QC High | 150.0 | 154.5 | 103.0 | 3.5 |

LLOQ: Lower Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation

Signaling Pathways and Logical Relationships

The core principle of using a deuterated internal standard is to ensure accurate quantification by correcting for variability throughout the analytical process. The near-identical physicochemical properties of the analyte and the deuterated internal standard ensure they behave almost identically.

Caption: Correction for variability by the internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of long-chain alkyl halides and other lipophilic compounds by LC-MS. Its properties as a stable isotope-labeled standard allow for effective correction of matrix effects and procedural variability, leading to high accuracy and precision. The detailed protocol herein serves as a comprehensive guide for researchers to establish and validate a quantitative LC-MS assay for their specific analytes of interest.

References

Application Note: High-Throughput Quantification of Long-Chain Alkylating Agents in Human Plasma Using 1-Bromoundecane-d3 as an Internal Standard

Introduction

Quantitative bioanalysis is a critical component of drug development, requiring high levels of accuracy, precision, and robustness.[1] The use of internal standards (IS) is essential in liquid chromatography-mass spectrometry (LC-MS) based methods to compensate for variability in sample preparation, injection volume, and instrument response.[2] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte of interest.[3][4] This application note describes a robust and sensitive LC-MS/MS method for the quantification of a hypothetical long-chain alkylating agent, "Analyte X," in human plasma, utilizing 1-Bromoundecane-d3 as an internal standard. The near-identical chemical behavior of the deuterated internal standard ensures it effectively tracks the analyte throughout the entire analytical process, from extraction to detection.[1]

Principle of the Method

The method employs the principle of stable isotope dilution analysis. A known amount of this compound is added to plasma samples containing the analyte of interest, "Analyte X." Both the analyte and the internal standard are extracted from the plasma matrix using protein precipitation. The extract is then analyzed by LC-MS/MS. The analyte and the deuterated internal standard co-elute chromatographically but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte concentration in unknown samples. This ratiometric measurement corrects for potential variations during sample processing and analysis, thereby improving data quality.

Advantages of Using this compound

The use of this compound as an internal standard for the quantification of "Analyte X" offers several advantages:

-

Co-elution with the Analyte: Due to its structural similarity, this compound co-elutes with the analyte, ensuring that both experience similar matrix effects and ionization suppression or enhancement.

-

Similar Extraction Recovery: The deuterated standard has nearly identical extraction recovery to the analyte, leading to more accurate and precise results.

-

High Isotopic Purity: High isotopic purity (typically >98%) minimizes cross-talk between the analyte and internal standard signals.

-

Improved Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy and precision of the bioanalytical method compared to using structural analogs or external standards.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of "Analyte X" and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions of "Analyte X" by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.

-

Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve consisting of a blank, a zero standard, and eight non-zero concentration levels.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (CS, QC, or unknown) into a clean microcentrifuge tube.

-

Add 10 µL of the this compound working solution to each tube (except for the blank).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 v/v acetonitrile:water).

-

Transfer the reconstituted sample to an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A standard HPLC or UHPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: ESI positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

"Analyte X": [M+H]+ → fragment ion (hypothetical)

-

This compound: [M+H]+ → fragment ion (hypothetical)

-

Data Presentation

Table 1: Method Validation Summary for the Quantification of "Analyte X" using this compound

| Validation Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy and Precision | |

| LLOQ (1 ng/mL) | Accuracy: 95.2%, Precision (%CV): 8.5% |

| Low QC (3 ng/mL) | Accuracy: 101.5%, Precision (%CV): 6.2% |

| Medium QC (100 ng/mL) | Accuracy: 98.9%, Precision (%CV): 4.1% |

| High QC (800 ng/mL) | Accuracy: 100.3%, Precision (%CV): 3.5% |

| Matrix Effect | |

| Matrix Factor | 0.98 - 1.05 |

| Recovery | |